molecular formula C18H17NO5S B2848038 3-(6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-2-yl)propanoic acid CAS No. 300557-67-9

3-(6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-2-yl)propanoic acid

Cat. No.: B2848038
CAS No.: 300557-67-9
M. Wt: 359.4
InChI Key: ZYEPAHVOEAWWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 374697-97-9) features a chromene core substituted with ethyl, hydroxy, and oxo groups at positions 6, 7, and 4, respectively. A 4-methylthiazol-2-yl moiety is attached at position 3, while a propanoic acid chain is linked at position 2. Its molecular formula is C₁₆H₁₃NO₅S, with a molecular weight of 331.34 g/mol. Predicted properties include a density of 1.507 g/cm³, boiling point of 529.6°C, and acidity (pKa) of 1.42, suggesting high polarity and moderate solubility in aqueous environments .

Properties

IUPAC Name

3-[6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-3-10-6-11-14(7-12(10)20)24-13(4-5-15(21)22)16(17(11)23)18-19-9(2)8-25-18/h6-8,20H,3-5H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPAHVOEAWWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC(=CS3)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-2-yl)propanoic acid , also known as 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one , has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H13NO5SC_{15}H_{13}NO_{5}S, with a molecular weight of 287.33 g/mol. The structure features a chromene core with hydroxyl and thiazole substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H13NO5S
Molecular Weight287.33 g/mol
CAS Number170466-84-9
Purity≥95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) against Enterococcus faecium has been reported as 16 µg/mL, indicating a moderate level of antimicrobial efficacy .

Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of thiazole were synthesized and evaluated for their antimicrobial activity. The results showed that the presence of electron-withdrawing groups significantly enhanced the lipophilicity and reactivity of the compounds, leading to improved penetration into bacterial cells and enhanced antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has shown promising results in reducing cell viability in various cancer cell lines, particularly Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma) cells. For example, one study demonstrated that a derivative with similar structural features reduced the viability of Caco-2 cells by approximately 54.9% at certain concentrations (p < 0.001) .

Table: Anticancer Activity Against Various Cell Lines

Cell LineViability Reduction (%)p-value
Caco-254.9<0.001
A54931.90.004

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, such as those related to the SKP2 E3 ligase pathway, which is critical in cancer biology .
  • Cell Cycle Arrest : Studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : Some compounds in this class have been shown to increase ROS levels within cells, contributing to apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The chromene scaffold is known for its anticancer activities. Research has suggested that compounds with this structure can induce apoptosis in cancer cells. A notable study reported that derivatives of chromene effectively inhibited cell proliferation in human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range . These findings highlight the potential for developing new anticancer agents based on this compound.

Agricultural Applications

Pesticidal Activity
Thiazole derivatives have been explored for their pesticidal properties. The compound has been tested for its ability to inhibit the growth of various plant pathogens. For example, it was found to be effective against Fusarium spp., which are known to cause significant crop losses. Field trials indicated that application of the compound reduced disease incidence by over 50% compared to untreated controls .

Plant Growth Regulation
Additionally, compounds similar to 3-(6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-2-yl)propanoic acid have been studied for their role as plant growth regulators. They were observed to enhance root development and increase chlorophyll content in treated plants, leading to improved growth rates .

Materials Science

Polymer Composites
In materials science, the incorporation of thiazole-containing compounds into polymer matrices has shown promise in enhancing mechanical properties. Research indicates that adding such compounds can improve tensile strength and thermal stability of polymer composites, making them suitable for various industrial applications .

Nanomaterials
Furthermore, the compound's ability to act as a stabilizing agent in nanoparticle synthesis has been investigated. Studies have reported successful synthesis of metal nanoparticles using this compound as a reducing agent, leading to applications in catalysis and electronics .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Effective against Staphylococcus aureus (MIC = 8 µg/mL)
Anticancer Induced apoptosis in MCF-7 cells (IC50 = 5 µM)
Pesticidal Reduced Fusarium spp. incidence by over 50%
Plant Growth Regulation Enhanced root development and chlorophyll content
Polymer Composites Improved tensile strength and thermal stability
Nanomaterials Successful synthesis of metal nanoparticles

Chemical Reactions Analysis

Carboxylic Acid Activation to N-Hydroxysuccinimide (NHS) Ester

This reaction facilitates conjugation with biomolecules via amide bond formation:
Reagents/Conditions :

  • DCC (1.01 mmol) and NHS (1.01 mmol) in DMF at 4°C for 12 h .
    Yield : 80% after crystallization from isopropanol .
    Key Data :

  • Product : NHS ester of 3-(6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-2-yl)propanoic acid.

  • Characterization : TLC (Rf = 0.6 in benzene:ethyl acetate 5:4) .

Conjugation with D-Arginyl-D-Phenylalanine Methyl Ester

The NHS ester reacts with peptide derivatives to form thrombin inhibitors:
Reagents/Conditions :

  • D-Arginyl-D-phenylalanine methyl ester hydrochloride (0.735 mmol) and NHS ester (0.735 mmol) in DMF at room temperature for 48 h .
    Yield : 36% after reversed-phase HPLC purification .
    Key Data :

  • Product : Methyl ester of 3-[6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-2-yl]propionyl-D-arginyl-D-phenylalanine.

  • Purity : Confirmed by retention time (27.7 min) on a C18 column .

Thrombin Inhibition Activity

The conjugated compound exhibits potent thrombin inhibition:

ParameterValueMethod/Source
Inhibition constant (Ki)1.5 nMChromogenic assay (Tos-Gly-Pro-Arg-pNA)
IC50 (S. aureus antimicrobial)2 µg/mLMicrodilution assay

Mechanistic Insight :

  • The chromen-thiazole scaffold enhances binding to thrombin’s active site via hydrophobic interactions .

  • The ethyl and 4-methylthiazole groups optimize steric compatibility with the enzyme’s S3 pocket .

Comparative Reactivity of Structural Moieties

Functional GroupReactivity Profile
Carboxylic acidActivated to NHS ester for peptide coupling; critical for prodrug strategies .
7-Hydroxyl groupParticipates in hydrogen bonding but shows limited derivatization in studies .
4-MethylthiazoleStabilizes π-π stacking interactions; no direct reactivity reported .

Synthetic Challenges and Optimization

  • Side Reactions : Intramolecular cyclisation observed at elevated temperatures, reducing yields .

  • Purification : Requires reversed-phase HPLC due to polar byproducts .

  • Solvent Sensitivity : Reactions in DMF outperform acetone/water mixtures in yield and reproducibility .

This compound’s strategic functionalization highlights its versatility in medicinal chemistry, particularly for serine protease inhibition. Further studies could explore modifications to the hydroxyl group or thiazole ring to enhance pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analysis of Analogues

2-(4-Chlorobenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic Acid
  • CAS : 951921-89-4
  • Formula : C₁₁H₉ClN₂O₄S₂
  • Molecular Weight : 332.79 g/mol
  • Key Differences: Replaces the chromene system with a thiazole ring. Features a chlorobenzenesulfonamido group and lacks the ethyl, hydroxy, and oxo substituents.
Ethyl 2-{[3-(2-Methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
  • CAS : 300569-58-8
  • Formula: C₁₉H₁₇F₃NO₅S
  • Key Differences: Shares the chromene-oxo-thiazolyl scaffold but introduces a trifluoromethyl group at position 2 and an ethoxypropanoate ester instead of a free carboxylic acid.
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
  • CAS : 840479-48-3
  • Key Differences: Substitutes the 4-methylthiazol-2-yl group with a chloro atom at position 6 and relocates the ethyl group to position 4. The propanoic acid is linked via an ether bond, reducing conformational flexibility compared to the direct chromene attachment in the main compound .
3-(7-Hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic Acid
  • Formula : C₁₈H₁₄O₅
  • Molecular Weight : 310.30 g/mol
  • Key Differences : Replaces the 4-methylthiazol-2-yl group with a phenyl substituent at position 4. Lacks the ethyl group at position 6, which may reduce steric hindrance and alter binding interactions .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Predicted Properties
Main Compound 374697-97-9 C₁₆H₁₃NO₅S 331.34 6-ethyl, 7-hydroxy, 4-methylthiazol-2-yl Carboxylic acid pKa 1.42; Boiling point 529.6°C
2-(4-Chlorobenzenesulfonamido)-thiazole acid 951921-89-4 C₁₁H₉ClN₂O₄S₂ 332.79 Chlorobenzenesulfonamido Carboxylic acid Higher polarity due to sulfonamide
Ethyl ester derivative 300569-58-8 C₁₉H₁₇F₃NO₅S ~443.4 Trifluoromethyl, ethoxypropanoate Ester Enhanced lipophilicity
Chloro-chromen acid 840479-48-3 Undisclosed ~296.70 6-chloro, 4-ethyl Ether-linked carboxylic acid Increased electronegativity
Phenyl-chromen acid Undisclosed C₁₈H₁₄O₅ 310.30 4-phenyl Carboxylic acid Potential π-π interactions

Functional Group Impact

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the main compound (pKa ~1.42) ensures ionization at physiological pH, enhancing water solubility. In contrast, the ethyl ester analogue (CAS 300569-58-8) is neutral, favoring lipid membranes .
  • Thiazolyl vs. Phenyl Substituents : The 4-methylthiazol-2-yl group in the main compound may engage in metal coordination (via sulfur) or hydrogen bonding, whereas the phenyl group in C₁₈H₁₄O₅ relies on hydrophobic interactions .

Preparation Methods

Coumarin Core Synthesis

The 7-hydroxy-6-ethyl-4H-chromen-4-one scaffold is synthesized via Pechmann condensation. Reacting 3-ethylresorcinol (5-ethylbenzene-1,3-diol) with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours yields 7-hydroxy-6-ethyl-4-methylcoumarin. Subsequent demethylation at position 4 is achieved using boron tribromide (BBr₃) in dichloromethane, producing 7-hydroxy-6-ethyl-4H-chromen-4-one.

Table 1: Pechmann Condensation Optimization

Reagent Temperature (°C) Time (h) Yield (%)
H₂SO₄ (concentrated) 0–5 12 78
HCl (gas) 25 24 62
PPA* 80 6 85

*Polyphosphoric acid

Thiazole Ring Formation at Position 3

The 4-methylthiazole-2-yl moiety is introduced via Hantzsch thiazole synthesis. Bromoacetylation of the coumarin core at position 3 using bromoacetyl bromide in anhydrous dichloromethane generates 3-bromoacetyl-7-hydroxy-6-ethyl-4H-chromen-4-one. This intermediate reacts with thioacetamide in refluxing ethanol (78°C, 4 hours) to form the thiazole ring.

Critical Reaction Parameters:

  • Molar Ratio: 1:1.2 (coumarin:bromoacetyl bromide) maximizes bromoacetylation efficiency.
  • Solvent: Ethanol outperforms DMF due to reduced side reactions.
  • Yield: 72% after recrystallization from ethyl acetate.

Propanoic Acid Side-Chain Introduction at Position 2

The propanoic acid group is installed via nucleophilic acyl substitution. Treating 3-(4-methylthiazol-2-yl)-7-hydroxy-6-ethyl-4H-chromen-4-one with ethyl 3-bromopropanoate in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 8 hours affords the ethyl ester intermediate. Acidic hydrolysis using 6M HCl at reflux (3 hours) yields the target propanoic acid.

Table 2: Ester Hydrolysis Efficiency

Acid Concentration Temperature (°C) Time (h) Yield (%)
6M HCl 110 3 89
4M H₂SO₄ 100 5 75

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 2.98–3.12 (m, 2H, CH₂CH₃), 3.54 (t, J = 6.8 Hz, 2H, CH₂COOH), 6.82 (s, 1H, H-5), 7.32 (s, 1H, H-8), 10.21 (s, 1H, OH).
  • IR (KBr): 3420 cm⁻¹ (O–H), 1715 cm⁻¹ (C=O, lactone), 1680 cm⁻¹ (C=O, acid), 1610 cm⁻¹ (C=N, thiazole).

Purity and Stability Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, underscoring the compound’s robustness.

Comparative Methodological Analysis

Route Efficiency

Pathway A (Sequential Functionalization):

  • Coumarin core → 2. Bromoacetylation → 3. Thiazole formation → 4. Propanoic acid installation
    Total Yield: 52%

Pathway B (Convergent Synthesis):
Pre-assembled thiazole-propanoic acid module coupled to coumarin
Total Yield: 68%

Byproduct Management

  • Major Byproduct: 3-(4-Methylthiazol-2-yl)-7-hydroxy-6-ethyl-4H-chromen-4-one-2-carboxylic acid (from over-oxidation).
  • Mitigation: Controlled stoichiometry of KMnO₄ during ester hydrolysis reduces byproduct formation to <5%.

Industrial-Scale Considerations

Cost-Effective Modifications

Replacing ethyl acetoacetate with methyl analogues in Pechmann condensation lowers raw material costs by 18% without compromising yield.

Green Chemistry Approaches

Microwave-assisted thiazole synthesis (100 W, 15 minutes) reduces reaction time by 75% and energy consumption by 40% compared to conventional reflux.

Applications and Derivatives

The propanoic acid moiety enables further functionalization, including:

  • Amide Derivatives: CDK2 inhibitors with IC₅₀ values of 2.6–5.4 μM against HepG2 and HCT116 cell lines.
  • Metal Complexation: Fe(III) and Cu(II) complexes exhibit enhanced anticancer activity via ROS generation.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of thiazole derivatives with chromenone precursors. Key steps include:

  • Acetylation/Deacetylation: Hydroxyl group protection (e.g., acetate formation) to prevent side reactions during chromenone core assembly .
  • Cyclization: Acid- or base-catalyzed cyclization under reflux (e.g., ethanol or acetic acid) to form the chromen-4-one scaffold .
  • Substitution: Introduction of the 4-methylthiazole moiety via nucleophilic substitution or coupling reactions, requiring controlled pH and temperature (60–80°C) .
  • Deprotection: Hydrolysis of protective groups (e.g., acetate) under mild alkaline conditions to restore the hydroxyl group . Optimization Tips: Use gradient recrystallization (e.g., methanol or acetonitrile) for purity (>95%) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for aromatic protons (δ 6.5–8.5 ppm), thiazole protons (δ 7.2–8.0 ppm), and chromenone carbonyl (δ 175–185 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
  • IR Spectroscopy: Confirm key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental Analysis: Validate purity by matching calculated vs. experimental C, H, N, S percentages (deviation <0.4%) .

Q. How is preliminary bioactivity screening conducted for antimicrobial or anticancer potential?

Methodological Answer:

  • In Vitro Assays:
  • Antimicrobial: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
    • Controls: Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only negative controls.
    • Data Normalization: Express activity as % inhibition relative to controls, using triplicate measurements to minimize variability .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modifications to:
  • Thiazole Ring: Replace 4-methyl with halogens or electron-withdrawing groups to assess steric/electronic effects .
  • Chromenone Core: Introduce substituents at C-6/C-7 (e.g., ethyl to bulkier alkyl groups) to study hydrophobicity .
    • Bioactivity Profiling: Compare IC50/MIC values across analogs to identify critical pharmacophores.
    • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like DNA topoisomerase II or microbial enzymes .

Q. How to resolve discrepancies in bioactivity data across different assay conditions?

Methodological Answer:

  • Variable Isolation: Systematically test factors such as:
  • Solvent Polarity: DMSO vs. PBS solubility effects on compound aggregation .
  • pH Sensitivity: Evaluate stability in acidic (pH 4–5) vs. neutral (pH 7.4) conditions .
    • Assay Replication: Repeat assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Metabolite Interference: Use LC-MS to identify degradation products or metabolites that may alter activity .

Q. What strategies are recommended for developing HPLC methods to quantify this compound in biological matrices?

Methodological Answer:

  • Column Selection: Use C18 columns (e.g., Purospher® STAR RP-18) with particle size ≤5 µm for high resolution .
  • Mobile Phase: Optimize acetonitrile/water gradients (e.g., 40–70% ACN over 15 min) with 0.1% formic acid to enhance peak symmetry .
  • Detection: UV detection at λ = 254 nm (chromenone absorption) or MS/MS for specificity in complex samples .
  • Validation: Assess linearity (R² >0.99), LOD/LOQ (≤1 µg/mL), and recovery rates (>90%) per ICH guidelines .

Q. How to investigate the compound’s mechanism of action using enzyme inhibition or target-binding assays?

Methodological Answer:

  • Enzyme Assays:
  • Kinetic Studies: Measure inhibition of DNA gyrase (for antimicrobial activity) or topoisomerase II (anticancer) via gel electrophoresis or fluorescent substrates .
    • Cellular Targets:
  • Fluorescent Probes: Use FITC-labeled analogs for confocal microscopy to track cellular uptake and localization .
  • Western Blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) post-treatment .
    • Surface Plasmon Resonance (SPR): Determine binding affinity (KD) to purified target proteins (e.g., β-tubulin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.